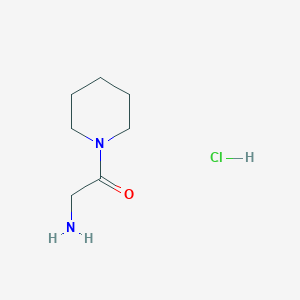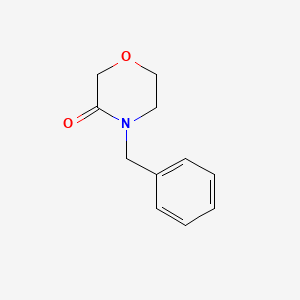
4-Aminopteridin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopteridin-7(8H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features an amino group at the 4-position and a pteridone core, which is a fused ring system containing both pyrimidine and pyrazine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopteridin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with formic acid, leading to the formation of the pteridone ring system. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminopteridin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form dihydropteridones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-pteridones
Reduction: Dihydropteridones
Substitution: Alkylated or acylated pteridones
Aplicaciones Científicas De Investigación
4-Aminopteridin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of folate metabolism.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-Aminopteridin-7(8H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, leading to antiproliferative effects. The compound may also generate reactive oxygen species, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-7-chloroquinoline: Known for its antimalarial properties.
4-amino-6-hydroxymethyl-7,8-dihydropteridine: Studied for its role in neurotransmitter synthesis.
Uniqueness
4-Aminopteridin-7(8H)-one is unique due to its specific structure and the presence of both pyrimidine and pyrazine rings. This structural feature allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H5N5O |
|---|---|
Peso molecular |
163.14 g/mol |
Nombre IUPAC |
4-amino-8H-pteridin-7-one |
InChI |
InChI=1S/C6H5N5O/c7-5-4-6(10-2-9-5)11-3(12)1-8-4/h1-2H,(H3,7,9,10,11,12) |
Clave InChI |
CXUPBVAJBGGFEF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N=CN=C2NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)











